[(Biphenyl-4-carbonyl)-amino]-acetic acid
Overview
Description
[(Biphenyl-4-carbonyl)-amino]-acetic acid, also known as BPAA, is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications. BPAA is a unique molecule that has shown promising results in several studies, making it an important area of research in the field of biochemistry and pharmacology.
Scientific Research Applications
Anticancer Activity
The compound has been found to have significant anticancer activity. Specifically, a derivative of the compound, 4h, was found to be the most active anticancer agent against HepG2 cancer cell line, with a cell viability of 29.33% .
Antimicrobial Activity
The compound has also been tested for its antimicrobial activities. The synthesized molecules showed potent antibacterial and antifungal activities .
Inhibition of Acetylcholinesterase (AChE)
The compound has been found to have inhibition potential against acetylcholinesterase (AChE). Compound 4c demonstrated potent inhibitory activity against AChE, with an inhibition percentage of 84.36 at 0.5 mM concentration .
Inhibition of Butyrylcholinesterase (BChE)
The compound has also been found to inhibit butyrylcholinesterase (BChE). Compound 4b showed good activity against BChE, with an inhibition percentage of 52.19 at 0.5 mM concentration .
Inhibition of Urease
The compound has been found to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. Compound 4c demonstrated inhibitory activity against urease, with an inhibition percentage of 31.42 at 0.25 mM concentration .
Preparation of Novel Thiourea Compounds
Biphenyl-4-carbonyl chloride, a related compound, has been used in the preparation of a novel thiourea compound, N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide .
Preparation of 5-CF3-oxazole Analogs
Biphenyl-4-carbonyl chloride has also been used in the preparation of 5-CF3-oxazole analog, 2-{4-[2-(2-biphenyl-4-yl-5-trifluoromethyl-oxazol-4-yl)-ethoxy]-phenoxy}-2-methyl-propionic acid .
properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXSDFBYVYUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294542 | |
Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Biphenyl-4-carbonyl)-amino]-acetic acid | |
CAS RN |
75446-59-2 | |
Record name | 75446-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-phenylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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